アンブフィリン

概要

説明

Synthesis Analysis

The thermal decomposition of Ambuphylline has been explored using thermogravimetry and differential scanning calorimetry, revealing two distinct degradation steps under thermal conditions. The kinetic analysis of its decomposition provides insights into its stability and reactivity, emphasizing the role of temperature in its degradation process (Matos et al., 2016).

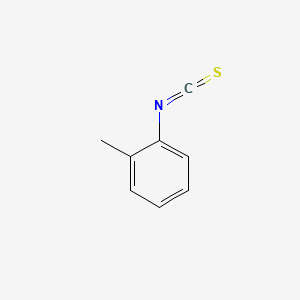

Molecular Structure Analysis

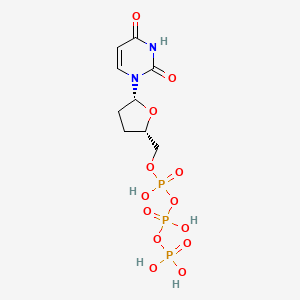

The molecular structure of Ambuphylline and its analogs has been elucidated through various methods, including X-ray and NMR studies. These analyses reveal the compound's crystal packing features and hydrogen bonding, contributing to its physical stability and highlighting the importance of molecular design in enhancing its properties (Agostini et al., 1994).

Chemical Reactions and Properties

Research on Ambuphylline's chemical properties includes studies on its reactivity in different media. For instance, a theophylline-based copper complex demonstrated activity in the alkyne–azide cycloaddition reaction and Glaser homo-coupling reaction in aqueous media, indicating Ambuphylline's potential for diverse chemical applications (Szadkowska et al., 2016).

Physical Properties Analysis

The physical stability of Ambuphylline has been a subject of interest, particularly in relation to its crystal form. Studies have shown that cocrystallization can significantly enhance the physical stability of theophylline, a key component of Ambuphylline, by modifying its crystal structure. This research suggests potential strategies for improving the physical properties of Ambuphylline through crystal engineering (Trask et al., 2006).

Chemical Properties Analysis

The chemical properties of Ambuphylline, including its interaction with other molecules and its behavior under various conditions, have been explored. For example, the study on the interaction of aminophylline (a compound related to Ambuphylline) with calf thymus DNA provides insights into its molecular interactions and potential implications for its mechanism of action (Khan et al., 2020).

科学的研究の応用

喘息治療における気管支拡張薬

アンブフィリンは、喘息治療において他の薬剤と組み合わせて使用される利尿薬および筋弛緩薬であり、主に気管支拡張薬として用いられます 。肺の気道を開いてリラックスさせることにより、呼吸を容易にします。

熱分解研究

熱重量分析と示差走査熱量測定を使用して、アンブフィリンの熱分解が研究されています 。 熱分解下では、アンブフィリンは明確に分離された2つの分解段階を示します 。この情報は、さまざまな条件下での安定性を理解するために不可欠です。

速度論的分析

アンブフィリンの最初の分解段階の速度論的分析は、直交距離回帰に基づく速度論的分析のための増分等変換法を使用して行われました 。 アレニウスとベルテロ-フードの温度関数の速度論的パラメータが評価されました .

化学製造における品質管理

アンブフィリンなどの医薬品の熱分解の速度論的調査は、安全な化学製造プロセスの開発のための品質管理に使用できます 。 化学プロセス、保管、輸送などのさまざまな条件下での化学物質の安定性を評価するのに役立ちます .

医薬品特性評価

熱分析は、アンブフィリンなどの医薬品に関心の高い薬剤や物質の特性評価に日常的に使用されています 。 安定性、適合性、多形、相転移などの特性を評価できます .

有機化合物に関する研究

有機化合物の熱分解速度論に関する多くの研究が報告されています 。 しかし、アンブフィリンの熱安定性に関する情報は不足しています 。したがって、これは有機化合物の研究に興味のある科学者にとって新しい研究分野を開きます。

作用機序

Target of Action

Ambuphylline, also known as bufylline, is a combination of theophylline and aminoisobutanol . The primary targets of Ambuphylline are the smooth muscles of the bronchial airways and pulmonary blood vessels . These targets play a crucial role in maintaining the patency of the airways and regulating the blood flow in the lungs.

Mode of Action

Ambuphylline acts by releasing theophylline after ingestion . Theophylline, a key component of Ambuphylline, relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels . It also reduces airway responsiveness to histamine, methacholine, adenosine, and allergen . This leads to bronchodilation, which is the widening of the air passages, allowing for increased airflow to the lungs.

Biochemical Pathways

Theophylline, the active component of Ambuphylline, exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes . By inhibiting PDE III and, to a lesser extent, PDE IV, theophylline increases the levels of cyclic AMP and cyclic GMP within the cells . This leads to relaxation of the smooth muscles in the airways and vasodilation of the pulmonary blood vessels .

Pharmacokinetics

The pharmacokinetics of Ambuphylline involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, theophylline is released from Ambuphylline and is absorbed into the bloodstream . Theophylline is metabolized in the liver via demethylation (CYP 1A2) and hydroxylation (CYP 2E1 and 3A4), forming active metabolites . Theophylline and its metabolites are primarily excreted in the urine .

Result of Action

The primary result of Ambuphylline’s action is bronchodilation, which is the relaxation and widening of the bronchial airways . This leads to improved airflow to the lungs, reducing the symptoms of conditions like asthma, chronic bronchitis, and COPD . Additionally, theophylline’s action on the pulmonary blood vessels results in improved blood flow within the lungs .

Action Environment

The efficacy and stability of Ambuphylline can be influenced by various environmental factors. For instance, factors such as diet, smoking, and concomitant medications can affect the metabolism and clearance of theophylline, thereby influencing its therapeutic effect . Furthermore, genetic variations can also impact the individual’s response to Ambuphylline . Therefore, it’s important to consider these factors when prescribing and administering Ambuphylline.

Safety and Hazards

特性

IUPAC Name |

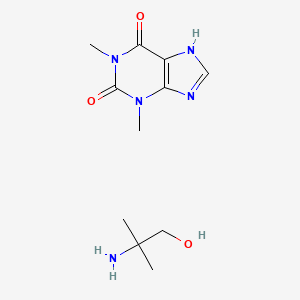

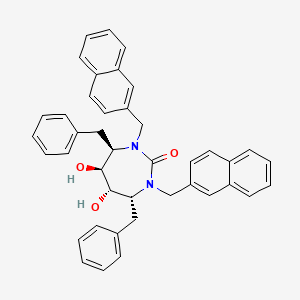

2-amino-2-methylpropan-1-ol;1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3,(H,8,9);6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIRRUDMPNNSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204880 | |

| Record name | Ambuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5634-34-4 | |

| Record name | Ambuphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambuphylline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, compound with 2-amino-2-methylpropan-1-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBUPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU5V0B772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can the study on the kinetics of Ambuphylline decomposition tell us about its stability in various conditions?

A1: While the provided abstract [] doesn't detail the specific conditions used in the study, the research likely explored the decomposition of Ambuphylline at various temperatures. The incremental isoconversional method allows researchers to determine the activation energy of decomposition across different degrees of conversion. This data is crucial for understanding how Ambuphylline degrades under thermal stress and can inform appropriate storage conditions, formulation strategies, and ultimately, shelf-life estimations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)

![3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1217952.png)